molecular formula C10H21NOS B8222044 3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol

3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol

Cat. No.: B8222044
M. Wt: 203.35 g/mol
InChI Key: TVHSAXDZQZDKCF-UHFFFAOYSA-N
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Description

3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol is an organic compound with a complex structure that includes a thietan ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol typically involves multiple steps. One common method starts with the preparation of the thietan ring, which can be synthesized through the reaction of a suitable thiol with an epoxide under acidic conditions. The next step involves the introduction of the amino group, which can be achieved through nucleophilic substitution reactions. Finally, the hydroxyl group is introduced via reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol involves its interaction with specific molecular targets. The thietan ring and amino group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-((thietan-2-ylamino)methyl)pentan-2-ol: Similar structure but with a different position of the thietan ring.

    3-Methyl-3-((thiolan-3-ylamino)methyl)pentan-2-ol: Contains a thiolan ring instead of a thietan ring.

    3-Methyl-3-((thietan-3-ylamino)methyl)hexan-2-ol: Similar structure but with a longer carbon chain.

Uniqueness

3-Methyl-3-((thietan-3-ylamino)methyl)pentan-2-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-3-[(thietan-3-ylamino)methyl]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-4-10(3,8(2)12)7-11-9-5-13-6-9/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSAXDZQZDKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC1CSC1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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